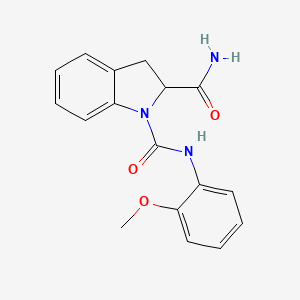

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide” is a compound that is part of the indoline family . Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is widely used in drug design due to its special structure and properties .

Synthesis Analysis

The synthesis of indoline compounds can be achieved by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis

Indoline compounds have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . A new series of indoline-2-one derivatives was designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Aplicaciones Científicas De Investigación

Rh(III)-Catalyzed Selective Coupling

A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, involving N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, is utilized in organic synthesis. This method is mild and efficient, enabling diverse product formation through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Anti-inflammatory Drug Synthesis

1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, an anti-inflammatory drug, is synthesized directly from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. This method highlights the use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide in pharmaceutical synthesis (Yamamoto, 1968).

Corrosion Inhibition

Spiropyrimidinethiones, including 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one, are investigated for their corrosion inhibition effect on mild steel in acidic solutions. These compounds, related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, demonstrate mixed inhibitor properties and adhere to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).

Allosteric Modulation in CB1 Receptor

Indole-2-carboxamides, structurally similar to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). The research identifies key structural requirements for effective allosteric modulation, impacting binding affinity and cooperativity (Khurana et al., 2014).

Indole Derivative Synthesis

The synthesis of nitrogen-tethered 2-methoxyphenols to create indole and quinoline derivatives is a key application in organic chemistry. This method involves dearomatization followed by nucleophilic addition reactions, showcasing the versatile use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).

Palladium(II) Complexes Formation

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds are utilized in the formation of palladium(II) complexes. Studies include synthetic, structural, spectroscopic, and kinetic analyses, highlighting the compound's role in inorganic chemistry (Shimazaki et al., 2005).

Antiallergic Potential

Novel indolecarboxamidotetrazoles, structurally related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are synthesized and evaluated for their antiallergic potential. These compounds inhibit histamine release, demonstrating their pharmaceutical application (Unangst et al., 1989).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The most potent anti-proliferative derivatives were evaluated for their VEGFR-2 inhibition activity .

Propiedades

IUPAC Name |

1-N-(2-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-15-9-5-3-7-12(15)19-17(22)20-13-8-4-2-6-11(13)10-14(20)16(18)21/h2-9,14H,10H2,1H3,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDIIXFLWFZSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2938800.png)

![(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938803.png)

![(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2938807.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2938810.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)